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Introduction to Squaraine Dyes in Photovoltaics

Squaraine (SQ) dyes represent a promising class of functional chromophores for organic photovoltaic
applications due to their intense absorption in the red to near-infrared (NIR) region, high molar extinction
coefficients, and excellent photophysical stability. These dyes feature a unique donor-acceptor-donor (D-A-
D) architecture centered around an electron-deficient squaric acid core, which can be strategically modified
to tune their optoelectronic properties for specific photovoltaic applications. The versatility of squaraine dyes
has enabled their use across various solar cell platforms, including organic photovoeltaics (OPVs), dye-
sensitized solar cells (DSSCs), and increasingly in perovskite solar cells (PKSCs) as hole-transporting

materials. [1] [2]

Recent advancements in squaraine-based photovoltaics have focused on extending absorption further into the
NIR region, improving charge carrier mobility, and developing multifunctional dye systems that address
challenges such as dye aggregation and charge recombination. The power conversion efficiencies (PCEs) of
squaraine-based devices have shown remarkable progress, with DSSCs achieving efficiencies up to 6.74% in
halogen-functionalized unsymmetrical squaraines and computational studies predicting potential efficiencies

approaching 30% for carefully engineered structures. These application notes provide a comprehensive
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overview of the design principles, fabrication protocols, and characterization methods essential for

optimizing squaraine-based photovoltaic devices. [3] [4]

Molecular Engineering and Design Strategies

Molecular Structure Design Principles

o Symmetry Considerations: Squaraine dyes can be classified into symmetrical and unsymmetrical
architectures based on their donor unit configuration. Unsymmetrical squaraines (USQs) featuring two
different donor units have gained prominence due to their tunable energy levels and reduced
aggregation tendency. The asymmetry in these structures introduces a natural dipole moment that can

enhance charge separation and directional charge transport. [5] [3]

¢ Donor-Acceptor Engineering: Strategic selection of donor and acceptor components significantly
influences the optoelectronic properties. Strong electron-donating groups such as indoline, pyrrole, or
carbazole derivatives paired with electron-withdrawing units like the squaric acid core or
dicyanomethylene modifications create a push-pull system that red-shifts absorption. Incorporating
extended m-systems such as acene groups (anthracene, pentacene) or heteroaromatic spacers further

extends conjugation, resulting in absorption beyond 920 nm. [4] [6]

¢ Anchoring Group Selection: For DSSC applications, the choice of anchoring groups critically affects
electron injection efficiency and binding stability to the semiconductor surface. Cyanoacrylate (A1)
groups generally provide superior electronic coupling and electron injection capabilities compared to
phosphonate (A2) or boronic acid (A3) derivatives. Computational studies indicate that dyes with
cyanoacrylate anchors can achieve over 50% improvement in short-circuit current (Jsc) and power

conversion efficiency compared to parent squarylium dyes. [4]

Structure-Property Relationships

Table 1: Key Structure-Property Relationships in Squaraine Dye Design
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Structural Feature Photophysical Impact Device Performance Correlation
Extended Tt- Red-shifted absorption, increased Enhanced Jsc due to broader
conjugation extinction coefficient spectral coverage
Alkyl chain Reduced dye aggregation, Higher Voc and fill factor from
incorporation improved solubility minimized recombination
Halogen o-hole enabled halogen bonding Improved dye regeneration,
functionalization with electrolyte enhanced Jsc and Voc
Anchoring group Varied binding strength and Direct impact on charge injection
modification electron injection efficiency kinetics and device stability
Symmetry breaking Modulated dipole moment and Controlled film morphology and
crystallinity charge transport

o Aggregation Control Strategies: The planar structure of squaraine dyes promotes strong m-Tt
interactions that lead to aggregation-induced quenching or red-shifted absorption. Strategic
incorporation of steric hindrance groups such as bulky alkyl chains or asymmetric terminal
modifications can suppress unfavorable aggregation. Recent approaches have developed
multifunctional dyes with terminal alkyl chains modified with iodine or 1-methylimidazolium iodide
that simultaneously function as photosensitizers, aggregation preventers, and electrolyte

components. [7] [1]

e Energy Level Alignment: Proper alignment of the highest occupied molecular orbital (HOMO) and
lowest unoccupied molecular orbital (LUMO) levels with the electron transport layer (e.g., TiO2) and
hole transport layer is critical for efficient charge separation and transport. The HOMO level should be
positioned to enable efficient dye regeneration by the electrolyte, while the LUMO must be sufficiently
higher in energy than the conduction band of the semiconductor for spontaneous electron injection.
Computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT)

are invaluable for predicting these energy alignments prior to synthesis. [4] [6]

DSSC Fabrication and Testing Protocols
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Electrode Preparation and Dye Sensitization

e TiO2 Photoanode Preparation: Begin by screen-printing a mesoporous TiO2 layer (e.g., Ti-
nanoxide D/SP from Solaronix) onto fluorine-doped tin oxide (FTO) glass substrates using the doctor
blade technique to achieve a thickness of 8-12 pm. Gradually sinter the electrodes under a temperature
program: 125°C for 5 minutes, 325°C for 5 minutes, 375°C for 5 minutes, 450°C for 15 minutes,
and finally 500°C for 15 minutes. After cooling to room temperature, treat the TiO2 electrodes with
TiClsa aqueous solution (40 mM) at 70°C for 30 minutes, followed by another sintering cycle at

500°C for 30 minutes. [7] [3]

e Dye Sensitization Process: Prepare a 0.1-0.3 mM solution of squaraine dye in absolute ethanol or a
mixture of toluene and pentanol (1:1 ratio). For unsymmetrical squaraine dyes like SQI-F and SQI-CI,
use ethanol as the solvent for optimal loading. Incorporate chenodeoxycholic acid (CDCA) as a co-
adsorbent at 3 equivalents relative to the dye concentration to minimize aggregation. Immerse the
sintered TiO2 electrodes in the dye solution and maintain at room temperature for 12-48 hours in the
dark. Optimal dye loading for SQI-F and SQI-CI dyes is typically achieved with 15 hours of

immersion. [3] [7]

e Counter Electrode Preparation: Create the counter electrode by depositing a platinum catalyst
(e.g., Platisol T from Solaronix) on FTO glass through spin-coating or doctor blade techniques,
followed by sintering at 450°C for 15-30 minutes. Alternatively, thermally evaporate a thin
platinum layer (50-100 nm) directly onto the FTO substrate. [7]

Device Assembly and Characterization

e Cell Assembly and Electrolyte Introduction: Assemble the solar cell by placing the dyed TiO2
electrode and Pt-counter electrode face-to-face using a hot-melt surlyn spacer (25-60 pm thickness).
Seal the assembly by heating to 100-120°C under moderate pressure. Introduce the electrolyte through
pre-drilled holes in the counter electrode using vacuum backfilling. For iodine-based electrolytes, use a
standard composition of 0.05M Iz, 0.5M Lil, and 0.5M 4-tert-butylpyridine in acetonitrile.
Alternatively, iodolyte Z-100 has demonstrated excellent performance with squaraine dyes,
particularly when paired with halogen-functionalized derivatives. Seal the electrolyte filling holes with

a surlyn patch and a glass cover. [3] [7]
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o Photovoltaic Characterization: Perform current density-voltage (J-V) measurements using a solar
simulator with AM 1.5G illumination (100 mW/cm?) calibrated with a reference silicon cell. Measure
the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and calculate the
power conversion efficiency (PCE). Include incident photon-to-current efficiency (IPCE)

measurements from 300-900 nm to verify the contribution of squaraine dyes to photocurrent

generation, particularly in the NIR region. For stability assessment, subject devices to continuous

illumination or thermal stress (60-85°C) while monitoring performance degradation over time. [3]

[4]

Table 2: Performance Comparison of Representative Squaraine Dyes in DSSCs

Dye Anchoring Absorption Jsc Voc PCE .
Special Features
Structure Group Amax (nm) (mAicm?) (V) (%)
SQI-F [3] Carboxylic 641 13.67 0.694 6.74 Halogen bonding,
acid o-hole enhanced
regeneration
SQI-ClI [3] Carboxylic 643 12.45 0.682 5.89 Halogen bonding,
acid o-hole enhanced
regeneration
Pentacene- Cyanoacrylate  >920 ~28.5* ~0.71* ~30.0* Computational
based SQ [4] (Al) prediction,
panchromatic
absorption
SQ-80 [7] Carboxylic ~650-700 N/R N/R 1.54* Multifunctional,
acid imidazolium
terminal
modification

*Values estimated from reported data; N/R = Not explicitly reported
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DSSC Fabrication Workflow
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(125°C - 500°C)

TiCla Treatment (70°C, 30 min)

Dye Sensitization
(0.1-0.3 mM, 12-48 hrs)

CDCA Co-adsorbent
(3 equivalents)

Cell Assembly with
Hot-Melt Surlyn Spacer

Electrolyte Injection
(lodolyte Z-100)

Sealing with Surlyn Patch
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J-V and IPCE Characterization

Click to download full resolution via product page

OPV Device Fabrication Protocols

Bulk Heterojunction OPV Construction

e Active Layer Formulation: Design the active layer to incorporate squaraine dyes as either electron
donors or non-fullerene acceptors in a bulk heterojunction architecture. For squaraine-based systems,
optimize the donor:acceptor ratio between 1:1 and 1:4 by weight, with 1:1.5 often providing the best
performance balance. Prepare the active layer solution in chloroform or chlorobenzene with total
solid concentration of 10-20 mg/mL. For improved morphology and phase separation, add 1-3%
volume fraction of 1,8-diiodooctane (DIO) or similar solvent additives. Consider termary or
quaternary blends incorporating multiple squaraine derivatives with complementary absorption

profiles to achieve panchromatic light harvesting. [1] [5]

¢ Device Fabrication Procedure: Begin with patterned ITO glass substrates with sheet resistance of
10-15 Q/sq. Clean substrates sequentially in hellmanex solution, deionized water, acetone, and
isopropanol with 15-minute sonication each, followed by UV-ozone treatment for 15-20 minutes.
Deposit the hole transport layer (e.g., PEDOT:PSS) by spin-coating at 4000-5000 rpm for 30-60
seconds to achieve 30-40 nm thickness, then anneal at 150°C for 15 minutes in air. Transfer to a
nitrogen-filled glovebox for active layer deposition. Spin-coat the squaraine-based active layer solution
at 1500-3000 rpm for 30-45 seconds to achieve 80-120 nm thickness. For thermally evaporated
devices, co-deposit squaraine dye with fullerene (Ceo) at 1:1 to 1:2 ratio to form a 40 nm thick active
layer. [5] [1]

¢ Electrode Deposition and Encapsulation: Deposit the electron transport layer such as BPhen
(bathophenanthroline) at 8-10 nm thickness via thermal evaporation. Follow with 8-
hydroxyquinolinato lithium (Liq) as an electron injection layer (6-8 nm). Finally, thermally

evaporate the aluminum cathode (80-100 nm) through a shadow mask to define the active area. For
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complete devices, encapsulate with glass coverslips or barrier films using UV-curable epoxy in the

glovebox to prevent oxygen and moisture degradation. [5]

Photomultiplication OPD Fabrication

e Specialized Device Structure: Fabricate photomultiplication-type organic photodetectors (OPDs) by
incorporating squaraine dyes as hole traps in a poly(3-hexylthiophene) (P3HT) matrix. Use an
architecture of ITO/PEDOT:PSS/Active Layer/Al, where the active layer consists of P3HT with 2-
5% weight ratio of squaraine dye. The low concentration of squaraine ensures formation of discrete

trapping sites rather than continuous phases. [2]

e Processing Conditions: Prepare the active layer solution in ortho-dichlorobenzene with total solid
concentration of 15 mg/mL. Stir the solution at 50°C for 12 hours to ensure complete dissolution.
Spin-coat the active layer at 800-1200 rpm for 60 seconds to achieve thicker films (200-300 nm) that
enhance the photomultiplication effect. Anneal the films at 80°C for 10 minutes to optimize phase

separation and trap distribution. [2]

e Performance Optimization: For NIR detection applications, bias the devices at relatively high
reverse voltages (8-12 V) to enable trap-assisted tunneling and impact ionization. Under these
conditions, optimized devices with squaraine dyes absorbing at 1165 nm have demonstrated external
quantum efficiency (EQE) up to 220% at 1240 nm and specific detectivity (D*) of 10° Jones in the
NIR region beyond 1100 nm. [2]
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Characterization and Analytical Methods
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Optical and Electrochemical Characterization

e Spectroscopic Analysis: Perform UV-Vis-NIR absorption spectroscopy in solution (ethanol,
chloroform) and thin film to determine absorption maxima, extinction coefficients, and optical band
gaps. For squaraine dyes, expect characteristic sharp absorption bands in the 600-800 nm range for
basic structures, extending to 900-1100 nm for n-extended derivatives. Measure fluorescence emission
spectra to determine Stokes shifts and evaluate potential charge transfer character. For aggregation
studies, compare solution spectra with thin-film spectra and monitor peak shifts and broadening that

indicate H- or J-aggregate formation. [4] [3]

¢ Electrochemical Characterization: Conduct cyclic voltammetry in deaerated acetonitrile or
dimethylformamide with 0.1 M tetrabutylammonium hexafluorophosphate as supporting
electrolyte. Use a glassy carbon working electrode, platinum wire counter electrode, and Ag/Ag*
reference electrode. Calculate HOMO and LUMO energy levels from oxidation and reduction onsets
using the formulae: HOMO = -[E_ox + 4.8] eV and LUMO = -[E_red + 4.8] eV, where E_ox and
E_red are onset potentials versus Fc/Fc*. The electrochemical band gap should correlate with the

optical band gap derived from the absorption edge. [4] [3]

Computational Modeling Protocols

¢ Quantum Chemical Calculations: Perform geometry optimization of squaraine dyes using density
functional theory (DFT) with the B3LYP functional and 6-311+G(2d,p) basis set as implemented in
Gaussian 16. Conduct excited-state calculations using time-dependent DFT (TD-DFT) with the same
functional and basis set, considering the lowest 15 singlet-singlet transitions. For more accurate charge
transfer properties, use long-range corrected functionals such as CAM-B3LYP. Calculate key
photovoltaic parameters including light harvesting efficiency (LHE), electron injection efficiency

(AG_inject), and driving force for dye regeneration. [4] [6]

e Surface Adsorption Modeling: Model the dye-TiO:z interface using a TiO2 nanocluster (e.g.,
(TiO2)38) and optimize the adsorption geometry. Calculate the adsorption energy (E_ads) to evaluate
binding strength and perform projected density of states (PDOS) analysis to verify electronic
coupling between the dye's LUMO and TiO2 conduction band. Simulate the UV-Vis spectrum of the

dye-TiO2 complex to predict shifts upon adsorption and evaluate charge transfer characteristics. [6] [4]
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Troubleshooting and Optimization Guidelines

¢ Addressing Low Jsc Values: If short-circuit current is lower than predicted from absorption
characteristics, first verify electron injection efficiency through transient absorption spectroscopy.
Improve injection by switching to cyanoacrylate anchoring groups or introducing additional
conjugation bridges between the dye core and anchoring group. For DSSCs, optimize the TiO2
morphology (particle size, porosity) and consider co-sensitization with complementary dyes to
broaden spectral response. In OPVs, adjust the donor:acceptor ratio and introduce solvent additives

to optimize phase separation and charge percolation pathways. [4] [1]

o Improving Voc Deficits: For low open-circuit voltage, focus on reducing charge recombination. In
DSSCs, introduce co-adsorbents like CDCA or long alkyl chains on the dye to form a barrier
between the TiOz surface and electrolyte. In OPVs, ensure proper energy level alignment between the
squaraine donor and acceptor material to maximize the energy offset. For both systems, verify that the
HOMO level of the donor is sufficiently separated from the redox potential of the hole transporter or

electrolyte to provide adequate driving force for regeneration while maximizing Voc. [7] [3]

¢ Enhancing Device Stability: Address rapid performance degradation by ensuring complete dye
coverage on TiO2 to minimize direct contact between the semiconductor and electrolyte. For
hydrophobic squaraine dyes, consider increasing dye loading time to achieve monolayer coverage.
Implement robust sealing techniques and, for iodine-based electrolytes, incorporate multifunctional
dyes with imidazolium or iodine terminal groups that can serve as electrolyte reservoirs to maintain

consistent iodine concentration over time. [7]

Conclusion and Future Perspectives

Squaraine dyes continue to demonstrate remarkable potential for advancing organic photovoltaics,
particularly through their tailorable optical properties, high extinction coefficients, and growing
versatility in device architectures. The development of unsymmetrical structures, halogen-functionalized
derivatives, and multifunctional dyes represents significant progress in addressing long-standing
challenges in charge recombination, dye aggregation, and device stability. Computational modeling has
become an indispensable tool for predicting dye properties and guiding molecular design prior to resource-

intensive synthesis. [6] [3] [4]
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Future development directions should focus on expanding NIR absorption capability beyond 1000 nm
while maintaining efficient charge generation, improving charge carrier mobility through controlled
molecular packing, and developing multi-functional dye systems that simultaneously address
photosensitization, aggregation prevention, and interface optimization. As these molecular engineering
strategies mature, squaraine-based photovoltaics are poised to make significant contributions to the

development of efficient, low-cost, and mechanically flexible solar energy conversion devices. [2] [1]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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